molecular formula C20H21N5OS B3012600 (3-(1H-tetrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704559-47-6

(3-(1H-tetrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B3012600
CAS No.: 1704559-47-6
M. Wt: 379.48
InChI Key: BWFDWMSGHGXDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone features a methanone core bridging two distinct aromatic and heterocyclic moieties: a 3-(1H-tetrazol-1-yl)phenyl group and a 7-(o-tolyl)-1,4-thiazepane ring. The tetrazole moiety is a well-known bioisostere for carboxylic acids, offering enhanced metabolic stability and bioavailability in medicinal chemistry applications . The 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, is structurally flexible and may confer unique pharmacokinetic properties. The o-tolyl substituent (2-methylphenyl) on the thiazepane ring likely influences lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-15-5-2-3-8-18(15)19-9-10-24(11-12-27-19)20(26)16-6-4-7-17(13-16)25-14-21-22-23-25/h2-8,13-14,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFDWMSGHGXDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrazole moiety , which is known for its ability to act as a hydrogen bond acceptor, enhancing the compound's interaction with biological targets. The synthesis of this compound typically involves multi-step reactions that integrate the tetrazole and thiazepane functionalities into a single molecular framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols demonstrated significant anticancer activity by destabilizing microtubules, thereby inhibiting cell proliferation in various cancer cell lines such as SGC-7901 and A549 .

In particular, compound 6–31 from this series was noted for its ability to arrest cancer cells in the G2/M phase of the cell cycle, indicating its potential as an antitumor agent . The mechanism involves binding to tubulin and disrupting its polymerization, which is critical for mitotic spindle formation.

Xanthine Oxidase Inhibition

Another important biological activity associated with tetrazole derivatives is their role as xanthine oxidase (XO) inhibitors . Research has shown that compounds with tetrazole moieties can significantly inhibit XO, an enzyme involved in purine metabolism and implicated in conditions like gout and hyperuricemia. For instance, a derivative synthesized with a tetrazole group exhibited an IC50 value of 0.031 μM against XO, making it a potent candidate for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of (3-(1H-tetrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can be attributed to its structural components. The tetrazole ring enhances hydrogen bonding capabilities, while the thiazepane ring contributes to the overall stability and bioavailability of the compound.

Key Findings from SAR Studies

CompoundActivityIC50 (μM)Mechanism
2sXO Inhibition0.031Mixed-type inhibitor
6–31Anticancer (SGC-7901)Not specifiedMicrotubule destabilization

Case Studies and Experimental Data

Several studies have provided insights into the efficacy of tetrazole-containing compounds:

  • Xanthine Oxidase Inhibition Study : A structure-based drug design approach was utilized to optimize the potency of tetrazole derivatives against XO. The study indicated that introducing specific substituents on the phenyl ring significantly increased inhibitory activity .
  • Anticancer Activity Assessment : In vitro assays demonstrated that certain tetrazole derivatives effectively inhibited cell growth in cancer lines by disrupting microtubule dynamics. The mechanism was confirmed through cell cycle analysis and tubulin polymerization assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs from the literature, focusing on molecular features, synthesis, and biological activity (Table 1).

Table 1: Comparative Analysis of (3-(1H-tetrazol-1-yl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone and Analogous Compounds

Compound Name Key Structural Features Reported Biological Activity Synthesis Method References
Target Compound Tetrazole, thiazepane, o-tolyl Not explicitly reported (inferred potential for CNS/oncology) Likely multi-step coupling
Bhole & Bhusari’s Thiadiazole Methanones Thiadiazole, hydroxyphenyl Antitumor (IC₅₀: 2.5–8.7 μM) Multi-step synthesis, cyclization
(1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone Pyrazole, thiophene, thiazepane Not reported (structural CNS candidate) Unclear (PubChem entry)
1-(4-Aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzimidazotriazole, thiophene, aminophenyl Not reported Catalytic hydrogenation (Pd/C, H₂)

Key Comparisons

Tetrazole vs. Thiadiazole/Thiazole Moieties The target’s tetrazole group enhances polarity and metabolic stability compared to the thiadiazole/thiazole rings in Bhole & Bhusari’s compounds . Thiadiazoles are associated with antitumor activity (IC₅₀: 2.5–8.7 μM), but their lower metabolic stability may limit efficacy.

Thiazepane vs. Smaller Heterocycles

  • The seven-membered 1,4-thiazepane ring in the target compound offers greater conformational flexibility than the five-membered thiadiazole or thiazole systems. This flexibility may improve binding to complex protein targets, such as G-protein-coupled receptors (GPCRs), which are common in CNS therapeutics.

Aromatic Substituent Effects

  • The target’s 3-(tetrazol-1-yl)phenyl group differs from the thiophene-pyrazole system in the PubChem analog . Thiophene is electron-rich and may enhance π-π stacking interactions, while the tetrazole’s nitrogen-rich structure could improve solubility and hydrogen-bonding capacity.

Bhole & Bhusari’s work emphasizes multi-component reactions for heterocycle formation, which may apply to the thiazepane ring’s synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.